1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazole
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Overview
Description
1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This specific compound is notable for its unique structure, which includes a methyl group and two phenyl groups attached to the tetrazole ring.
Preparation Methods
The synthesis of 1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazole typically involves the cycloaddition of organic nitriles with sodium azide under specific conditions. One common method involves the use of a catalyst such as zinc chloride in an organic solvent like isopropanol . The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring.
Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to accelerate the cycloaddition reaction, resulting in higher efficiency and reduced reaction times .
Chemical Reactions Analysis
1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced tetrazole derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted tetrazole derivatives.
Common reagents used in these reactions include sodium azide, zinc chloride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can form complexes with metals due to its high electron density on the nitrogen atoms . This interaction can influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazole can be compared with other similar compounds, such as:
1-Methyl-4,5-diphenyl-1H-imidazole: Similar in structure but with an imidazole ring instead of a tetrazole ring.
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole: Contains a pyrazole ring and three phenyl groups.
2-Substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide: A derivative with additional functional groups.
The uniqueness of this compound lies in its tetrazole ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
51456-62-3 |
---|---|
Molecular Formula |
C14H14N4 |
Molecular Weight |
238.29 g/mol |
IUPAC Name |
1-methyl-4,5-diphenyl-5H-tetrazole |
InChI |
InChI=1S/C14H14N4/c1-17-14(12-8-4-2-5-9-12)18(16-15-17)13-10-6-3-7-11-13/h2-11,14H,1H3 |
InChI Key |
BTBULWSURALHGO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(N(N=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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